1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
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Overview
Description
1-[1-(3-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-({6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound that features a pyrrole ring substituted with a fluorophenyl group and a thienopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-({6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ETHAN-1-ONE typically involves multi-step organic reactions The initial step often includes the formation of the pyrrole ring through a condensation reaction between an appropriate aldehyde and an amine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-({6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[1-(3-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-({6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ETHAN-1-ONE is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethan-1-one
- Various indole derivatives
Uniqueness
1-[1-(3-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-({6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ETHAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group and the thienopyrimidine moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in various fields.
Properties
Molecular Formula |
C26H20FN3OS2 |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
1-[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone |
InChI |
InChI=1S/C26H20FN3OS2/c1-16-11-21(17(2)30(16)20-10-6-9-19(27)12-20)23(31)14-32-25-22-13-24(18-7-4-3-5-8-18)33-26(22)29-15-28-25/h3-13,15H,14H2,1-2H3 |
InChI Key |
ZBAPLCYENQKTGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C(=O)CSC3=NC=NC4=C3C=C(S4)C5=CC=CC=C5 |
Origin of Product |
United States |
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